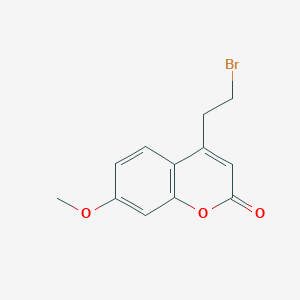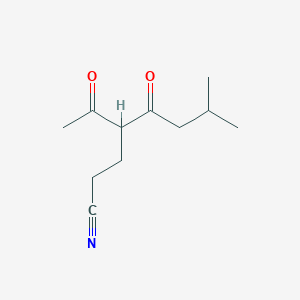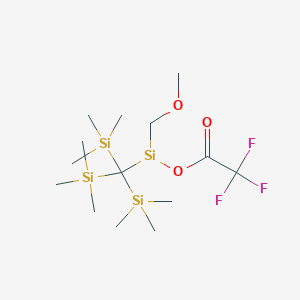![molecular formula C22H31F3O B14358715 4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol CAS No. 90278-33-4](/img/structure/B14358715.png)
4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol is a complex organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a propyl group attached to a cyclohexyl ring, which is further connected to a trifluoromethyl-substituted phenyl ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with propyl bromide in the presence of a strong base to form 4-propylcyclohexanone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-(trifluoromethyl)benzoyl chloride to yield the desired product. The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure and high-temperature conditions can also enhance the reaction rates. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexanone, while reduction may produce 4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexane.
科学研究应用
4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
4-(4-Propylcyclohexyl)-1-phenylcyclohexan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(4-Propylcyclohexyl)-1-[4-methylphenyl]cyclohexan-1-ol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol imparts unique properties, such as increased stability and lipophilicity, making it distinct from other similar compounds
属性
CAS 编号 |
90278-33-4 |
|---|---|
分子式 |
C22H31F3O |
分子量 |
368.5 g/mol |
IUPAC 名称 |
4-(4-propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H31F3O/c1-2-3-16-4-6-17(7-5-16)18-12-14-21(26,15-13-18)19-8-10-20(11-9-19)22(23,24)25/h8-11,16-18,26H,2-7,12-15H2,1H3 |
InChI 键 |
IQBSKCQDRBJZRG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC=C(C=C3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


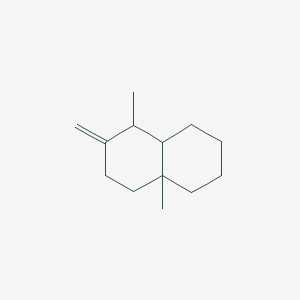
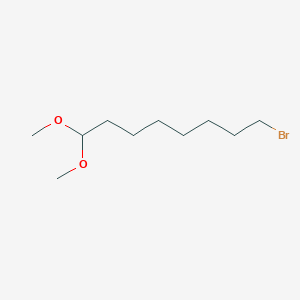
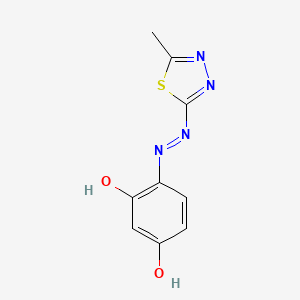
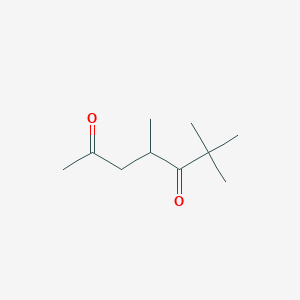
![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
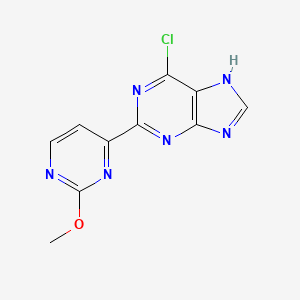
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
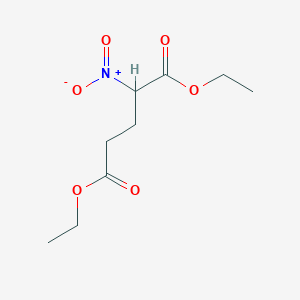
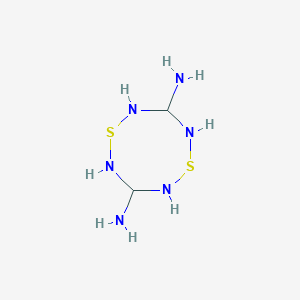
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
